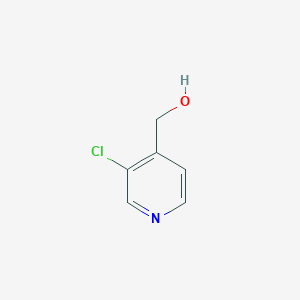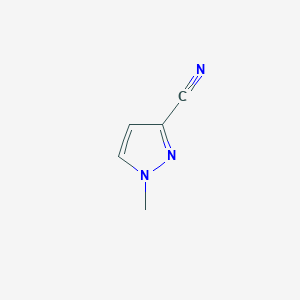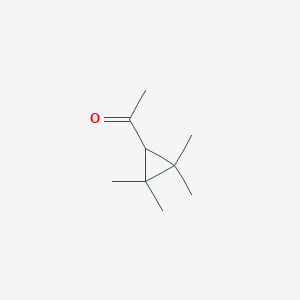
1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one consists of a cyclopropyl group (a three-membered ring) with four methyl groups (CH3) attached, making it tetramethylated. This cyclopropyl group is attached to an ethanone group (C2H5O) .Physical And Chemical Properties Analysis
1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one is a liquid at room temperature . Other physical and chemical properties such as boiling point are not specified in the search results .Aplicaciones Científicas De Investigación
1. Diastereoselective Domino Reactions
- Application: The compound is used in diastereoselective domino reactions under Friedel-Crafts conditions. It serves as a substrate in alkylation reactions, demonstrating good to excellent diastereoselectivity in the process (Stadler & Bach, 2009).
2. Synthesis of Novel Compounds
- Application: This chemical is integral in synthesizing novel compounds like 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl) ethane, showcasing its versatility in organic synthesis (Ji Shun-jun, 2010).
3. Reactions of Tetramethyl-1-silacycloprop-2-ene
- Application: The compound is studied for its reactions with various chemicals like fluorenone, acetone, and styrene, showing potential in diverse chemical reaction pathways (B. J. Cornett, 1980).
4. Synthesis of Oxazolines
- Application: It's used in the synthesis of 2-(2,2,3,3-tetramethylcyclopropyl)oxazolines, indicating its role in producing structurally unique organic compounds (Xu Quan-cai, 2011).
5. Production of Dithiolane
- Application: The chemical is involved in the production of 2-ethylidene-1,3-dithiolane, showcasing its utility in synthesizing heterocyclic compounds (E. Levanova et al., 2016).
6. Synthesis and Modeling of β-Oligopeptides
- Application: It plays a role in preparing β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, relevant in peptide chemistry (Stefan Abele et al., 1999).
7. Coordination Polymers and Chemical Sensors
- Application: The compound is used in the creation of coordination polymers and potentially in the development of chemical sensors, indicating its applicability in material science (Oren Hallale et al., 2005).
8. Study of Tetramethylethylenenickel Complexes
- Application: It's instrumental in the structural study of nickel olefin complexes, indicating its use in organometallic chemistry (D. Brauer & C. Krüger, 1974).
9. Production of Functionalized Macrocycles
- Application: This compound is used in the production of functionalized macrocycles, showcasing its significance in the field of supramolecular chemistry (P. Bernhardt et al., 2004).
10. Photochemical Reactions
- Application: It is studied for its role in photochemical reactions, contributing to the understanding of photochemistry and photophysics (H. Hostettler, 1966).
Safety and Hazards
The safety information for 1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one indicates that it is classified under GHS02 (flammable) and GHS07 (harmful). The hazard statements include H225 (highly flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Propiedades
IUPAC Name |
1-(2,2,3,3-tetramethylcyclopropyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-6(10)7-8(2,3)9(7,4)5/h7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQDDHZRPQVKAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C1(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442642 |
Source


|
| Record name | 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one | |
CAS RN |
60802-86-0 |
Source


|
| Record name | 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


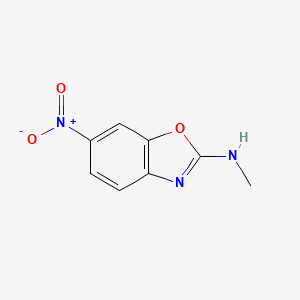

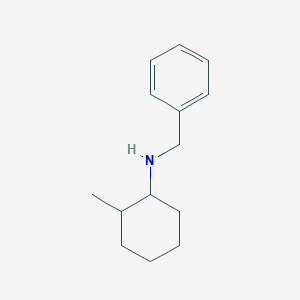

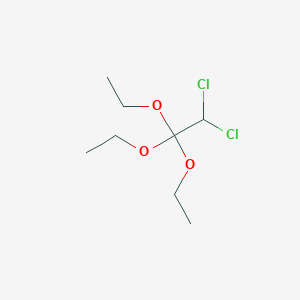
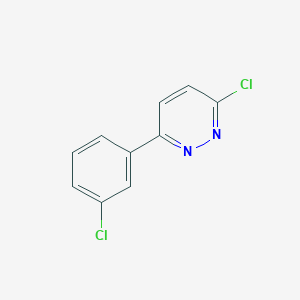
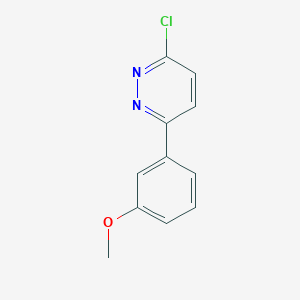
![2-Cyclopropyl-3h-imidazo[4,5-b]pyridine](/img/structure/B1354681.png)
![2-cyclopropyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1354683.png)

